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Abstract

5-(Hydroxymethyl)-2-iodophenol is a versatile trifunctional aromatic compound of significant
interest in synthetic organic chemistry. Possessing a phenolic hydroxyl group, a benzylic
alcohol, and an aryl iodide, this molecule offers three distinct and chemoselectively
addressable reactive sites. This guide provides an in-depth analysis of its reactivity profile,
outlining the key transformations each functional group can undergo. We present a summary of
its physicochemical properties, representative experimental protocols for its key reactions, and
a discussion of its potential applications as a scaffold in the development of complex molecules
for the pharmaceutical and materials science sectors.

Introduction and Physicochemical Properties

5-(Hydroxymethyl)-2-iodophenol (CAS No: 773869-57-1) is a solid, crystalline compound
that serves as a valuable building block in organic synthesis.[1] Its structure incorporates three
key functional groups that can be manipulated with a high degree of specificity: an aryl iodide,
a phenolic hydroxyl, and a primary hydroxymethyl group. This trifunctional nature allows for
sequential, orthogonal synthetic strategies, making it an attractive starting material for
constructing complex molecular architectures.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1320510?utm_src=pdf-interest
https://www.benchchem.com/product/b1320510?utm_src=pdf-body
https://www.benchchem.com/product/b1320510?utm_src=pdf-body
https://allgreenchem.lookchem.com/products/CasNo-3880-76-0-5--Hydroxymethyl--2-iodophenol-97--15430128.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The table below summarizes the key physicochemical and spectroscopic properties of the

molecule.
Property Value Reference
CAS Number 773869-57-1 [2]
Molecular Formula C7H7102 [3]
Molecular Weight 250.04 g/mol
Appearance Solid, white crystalline powder [1]
Purity Typically =295% [1]
Storage 2-8°C, inert atmosphere, keep

in dark place

Predicted Monoisotopic Mass

249.94908 Da

[3]

Predicted XlogP 1.3 [3]
Predicted m/z [M+H]* 250.95636 [3]
Predicted m/z [M-H]~ 248.94180 [3]

Core Reactivity Profile

The synthetic utility of 5-(Hydroxymethyl)-2-iodophenol stems from the distinct reactivity of its

three functional groups. The presence of the electron-donating -OH and -CH20OH groups and

the electron-withdrawing -l group on the benzene ring creates a unique electronic environment

that influences the reactivity of each site.
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5-(Hydroxymethyl)-2-iodophenol Reactive Sites & Transformations

Structure ========-= [ T Aryl lodide (-1) Phenolic Hydroxyl (-OH) Hydroxymethyl (-CH20H)

O-Alkylation / O-Acylation
(Protection)
Electrophilic Substitution
(Directing Group)

Cross-Coupling Reactions Oxidation (to -CHO, -COOH)
Esterification / Etherification

(Protection)

(Suzuki, Sonogashira, Heck,
Buchwald-Hartwig)

Click to download full resolution via product page
Fig. 1: Core reactivity map of 5-(Hydroxymethyl)-2-iodophenol.

Reactivity of the Aryl lodide

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom
bond formation. Aryl iodides are highly reactive substrates in a wide array of palladium-
catalyzed cross-coupling reactions due to the weakness of the C-1 bond, which facilitates
oxidative addition to the palladium(0) catalyst.

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
e Sonogashira Coupling: Coupling with terminal alkynes to yield aryl alkynes.

e Heck Coupling: Reaction with alkenes to form substituted alkenes.
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e Buchwald-Hartwig Amination: Coupling with amines to produce N-aryl amines.

» Hydroxymethylation: Can undergo hydroxymethylation reactions using reagents like CO and
a borane source.[4]

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can act as a nucleophile or a directing group for
electrophilic aromatic substitution. Its reactivity often necessitates the use of protecting groups
to prevent unwanted side reactions.[5]

o Protection: The hydroxyl group can be readily protected as an ether (e.g., methyl, benzyl,
silyl ethers) or an ester (e.g., acetate, benzoate) to mask its acidity and nucleophilicity during
subsequent reactions.[6][7] Deprotection is typically achieved under specific acidic, basic, or
hydrogenolysis conditions.[8]

o O-Alkylation and O-Acylation: It can be alkylated using alkyl halides under basic conditions
(Williamson ether synthesis) or acylated using acyl chlorides or anhydrides.

¢ Oxidative Coupling: Phenols are known to undergo oxidative coupling to form C-C or C-O
bonds, a reaction modality found in the biosynthesis of many natural products.[9][10]

Reactivity of the Hydroxymethyl Group

The primary benzylic alcohol functionality of the -CH20H group can undergo oxidation or be
protected.

o Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (-CHO)
using mild oxidizing agents (e.g., PCC, DMP) or further oxidized to a carboxylic acid (-
COOH) using stronger oxidants (e.g., KMnOa, Jones reagent).[11][12][13] This
transformation is crucial for elaborating the molecular scaffold.

» Protection: Similar to the phenolic hydroxyl, this group can be protected, typically as a silyl
ether (e.g., TBDMS) or benzyl ether, to prevent its oxidation or participation in other
reactions.[7][14]

« Esterification: It can be converted to an ester through reaction with carboxylic acids (Fischer
esterification) or acyl chlorides.
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Key Synthetic Transformations and Protocols

The multifunctionality of 5-(Hydroxymethyl)-2-iodophenol allows for diverse synthetic
applications. Below are representative protocols for key transformations. Note that these are
generalized procedures adapted from reactions on similar substrates and may require
optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming a C-C bond at the iodo-substituted position. The
hydroxyl groups often do not interfere but may require protection depending on the specific
coupling partners and conditions.

Representative Experimental Protocol (Adapted from hindered vinyl halide coupling):[15]

e To an oven-dried Schlenk tube, add 5-(Hydroxymethyl)-2-iodophenol (1.0 equiv.), the
desired arylboronic acid (1.5 equiv.), Pd(OAc)z (2 mol%), and a suitable phosphine ligand
like SPhos (4 mol%).

o Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

e Add an anhydrous solvent, such as toluene or dioxane (to give a concentration of ~0.2 M).

e Add an aqueous solution of a base, such as KsPOa (2.0 equiv.) in deoxygenated water (1 M).
 Stir the reaction mixture vigorously and heat to 80-100 °C.

o Monitor the reaction progress by TLC or GC-MS.

o Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the residue by flash column chromatography on silica gel to yield the desired biaryl
product.
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Fig. 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Oxidation of the Hydroxymethyl Group

Selective oxidation of the primary alcohol to an aldehyde is a key transformation.

Representative Experimental Protocol (Dess-Martin Periodinane Oxidation):

Dissolve 5-(Hydroxymethyl)-2-iodophenol (1.0 equiv.) in a dry chlorinated solvent (e.g.,
dichloromethane) under an inert atmosphere.

e Add Dess-Martin periodinane (1.1-1.5 equiv.) portion-wise at room temperature.
e Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

e Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3
and Naz2S:20:s.

 Stir vigorously until the layers are clear.
o Separate the organic layer, and extract the aqueous layer with dichloromethane.
« Combine the organic layers, wash with brine, dry over anhydrous Na=SO4, and concentrate.

» Purify the crude product by flash chromatography to yield 2-iodo-3-hydroxybenzaldehyde.

Protection of Hydroxyl Groups

Protecting one or both hydroxyl groups is often necessary to perform selective chemistry at
another site. Silylation is a common method for protecting alcohols.

Representative Experimental Protocol (TBDMS Protection):

 Dissolve 5-(Hydroxymethyl)-2-iodophenol (1.0 equiv.) in a dry, aprotic solvent like DMF or
dichloromethane.

e Add an amine base, such as imidazole (2.5 equiv.) or triethylamine.

e Add tert-butyldimethylsilyl chloride (TBDMSCI, ~1.1 equiv. for monoprotection, ~2.2 equiv. for
diprotection) dropwise at 0 °C. Stoichiometry can be adjusted to favor mono- or di-protection.
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Allow the reaction to warm to room temperature and stir until TLC indicates the consumption
of the starting material.

Quench the reaction with water and extract with an organic solvent like ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous Na=SO4, and
concentrate.

Purify by flash chromatography to isolate the silyl-protected product(s).

Summary of Reactivity

The following table summarizes the key transformations for each functional group of 5-
(Hydroxymethyl)-2-iodophenol.
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Functional Group

Reaction Type

Typical Reagents

Expected Product
Type

Aryl lodide

Suzuki Coupling

R-B(OH)z, Pd catalyst,
Base

Biaryl

Terminal alkyne,

Sonogashira Couplin Aryl Alkyne
d Ping Pd/Cu catalyst, Base YA
) Alkene, Pd catalyst,
Heck Coupling Aryl Alkene
Base
) R2NH, Pd catalyst, ]
Buchwald-Hartwig Aryl Amine
Base
) ) R-X, Base (e.g.,
Phenolic Hydroxyl O-Alkylation
K2CO03)

Phenolic Ether

O-Acylation

Acyl chloride, Base

(e.g., Pyridine)

Phenolic Ester

Protection (Silyl)

TBDMSCI, Imidazole

Silyl Ether

Benzaldehyde

Hydroxymethyl Oxidation (Aldehyde) PCC, DMP, MnOz
Oxidation (Acid) KMnOs, CrOs Benzoic Acid
Protection (Silyl) TBDMSCI, Imidazole Silyl Ether

Esterification

RCOOH, Acid catalyst

Benzyl Ester

Conclusion

5-(Hydroxymethyl)-2-iodophenol is a highly valuable and synthetically flexible building block.
The distinct and predictable reactivity of its aryl iodide, phenolic hydroxyl, and hydroxymethyl
functionalities allows for a wide range of chemical modifications. Through judicious selection of
reagents and reaction conditions, including the strategic use of protecting groups, chemists can
selectively address each site to build molecular complexity. This profile makes 5-
(Hydroxymethyl)-2-iodophenol an important precursor for the synthesis of novel
pharmaceutical agents, functional materials, and other high-value chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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